2-Chloro-6-fluoro-benzamidine
Overview
Description
2-Chloro-6-fluoro-benzamidine is an organic compound with the molecular formula C7H6ClFN2 It is a derivative of benzamidine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-benzamidine typically involves the reaction of 2-chloro-6-fluoro-benzaldehyde with ammonia or an amine source under acidic conditions. One common method includes the following steps:
Starting Material: 2-Chloro-6-fluoro-benzaldehyde.
Reaction with Ammonia: The aldehyde is reacted with ammonia in the presence of an acid catalyst to form the corresponding imine.
Reduction: The imine is then reduced to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-benzamidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oximes or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-amino-6-fluoro-benzamidine or 2-thio-6-fluoro-benzamidine.
Oxidation Products: Oximes or nitroso derivatives.
Reduction Products: Amines or hydrazines.
Scientific Research Applications
2-Chloro-6-fluoro-benzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-benzamidine involves its interaction with biological targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-benzamide: Similar structure but with an amide group instead of an amidine group.
2-Chloro-6-fluoro-benzonitrile: Contains a nitrile group instead of an amidine group.
2-Chloro-6-fluoro-benzaldehyde: The precursor in the synthesis of 2-Chloro-6-fluoro-benzamidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-chloro-6-fluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIREPLEOBSDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399602 | |
Record name | 2-CHLORO-6-FLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-38-2 | |
Record name | 2-CHLORO-6-FLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.